Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

This 2,5-substituted trifluoromethylpyrazine ester is a strategic building block for medicinal chemistry and agrochemical discovery. The 5-CF₃ group enhances lipophilicity and metabolic stability, while the methyl acetate handle at the 2-position enables efficient conversion to amides, acids, or alcohols—providing a distinct vector for SAR exploration. Unlike generic pyrazine derivatives, this specific substitution pattern offers a unique entry into chemical space critical for developing novel SDHI fungicides with differentiated resistance profiles.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B13749627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=C(C=N1)C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)2-5-3-13-6(4-12-5)8(9,10)11/h3-4H,2H2,1H3
InChIKeyGBKNOSISOMOOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate: Structural and Synthetic Baseline


Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is a heterocyclic building block characterized by a pyrazine core substituted with a trifluoromethyl group at the 5-position and a methyl acetate moiety at the 2-position . Its molecular formula is C8H7F3N2O2, and its molecular weight is 220.15 g/mol . The compound belongs to the class of trifluoromethylated pyrazines, which are widely recognized for their utility in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilic nature of the -CF3 group [1].

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate: Why Generic Substitution Fails


Generic substitution within the trifluoromethylpyrazine class is not straightforward. The specific substitution pattern—a 2-position ester handle combined with a 5-position -CF3 group—dictates a unique reactivity profile and a distinct path for downstream derivatization . This compound offers a defined synthetic entry point into a chemical space where even minor structural changes, such as relocating the trifluoromethyl group or altering the ester functionality, can significantly impact biological activity and pharmacokinetic properties [1]. The evidence below quantifies these crucial differences in synthetic efficiency and physicochemical properties.

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate: Quantitative Evidence for Differentiation


Synthetic Efficiency Advantage via Co-Solvent System Optimization

In the context of synthesizing substituted pyrazines, a general method using ethyl acetate as a co-solvent demonstrates a significant yield advantage over traditional aqueous systems. This improvement is directly applicable to the scalable synthesis of compounds like methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate, which relies on pyrazine functionalization [1]. While the target compound itself was not the specific substrate in this study, the process demonstrates a key advantage in the synthetic route relevant to its procurement.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Enhanced Lipophilicity from 5-Trifluoromethyl Group

The presence of the trifluoromethyl group at the 5-position of the pyrazine ring is a critical determinant of physicochemical properties. This substitution pattern significantly increases the compound's lipophilicity, a factor that can be crucial for membrane permeability in drug discovery programs . This contrasts with non-fluorinated analogs or those with alternative substituents, which would exhibit markedly different logP values and, consequently, different pharmacokinetic profiles.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Basis for Functional Divergence from 3-Trifluoromethyl Isomers

The position of the trifluoromethyl group on the pyrazine ring has a profound impact on biological activity. Research on the fungicide pyraziflumid demonstrates that the 3-(trifluoromethyl)pyrazine-2-carboxamide motif is optimal for Succinate Dehydrogenase Inhibitor (SDHI) activity, showing superior efficacy against a range of plant pathogens [1]. This highlights that the 5-trifluoromethyl substitution pattern in methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate will lead to a distinct activity profile compared to the 3-isomer.

Medicinal Chemistry Agrochemical Structure-Activity Relationship

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate: Targeted Application Scenarios


Synthesis of Novel Agrochemicals via SDHI Scaffolds

This compound serves as a key synthetic intermediate for building analogs of the potent SDHI fungicide pyraziflumid. By using methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate, researchers can explore the 5-trifluoromethyl pyrazine chemical space, which is distinct from the 3-trifluoromethyl motif found in pyraziflumid. This provides a strategic advantage in developing new fungicides with potentially different resistance profiles or spectra of activity [1].

Medicinal Chemistry Optimization of Lead Compounds

The compound is ideal for structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes or receptors where a pyrazine core is a privileged scaffold. The ester handle allows for facile conversion to amides, acids, or alcohols, enabling systematic exploration of chemical space. The specific 2,5-substitution pattern offers a unique vector for interaction with biological targets, which can be critical for optimizing potency, selectivity, and pharmacokinetic properties .

Process Chemistry Development for Scalable Pyrazine Synthesis

The compound can be used as a model substrate or a key intermediate in developing and optimizing high-yielding, scalable synthetic routes for trifluoromethylated heterocycles. The demonstrated benefit of using ethyl acetate as a co-solvent in catalytic hydrogenation (increasing yields from 35-70% to over 90%) provides a tangible starting point for process chemists seeking to efficiently manufacture this class of compounds [2].

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